Didodecyl fumarate

CAS No.: 2402-58-6

Cat. No.: VC3924029

Molecular Formula: C28H52O4

Molecular Weight: 452.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402-58-6 |

|---|---|

| Molecular Formula | C28H52O4 |

| Molecular Weight | 452.7 g/mol |

| IUPAC Name | didodecyl (E)-but-2-enedioate |

| Standard InChI | InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23+ |

| Standard InChI Key | HEJZJSIRBLOWPD-WCWDXBQESA-N |

| Isomeric SMILES | CCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCC |

| SMILES | CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

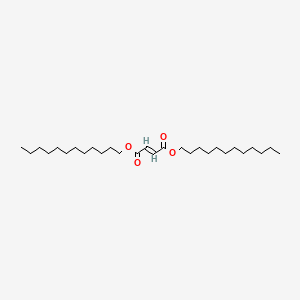

Didodecyl fumarate is an (E)-stereoisomer of but-2-enedioic acid, with esterified dodecyl groups at both carboxyl positions. The trans-configuration of the double bond ensures rigidity, influencing its crystallinity and solubility. The IUPAC name is didodecyl (E)-but-2-enedioate, and its canonical SMILES representation is CCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCC .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₅₂O₄ | |

| Molecular Weight | 452.71 g/mol | |

| Density | 0.9±0.1 g/cm³ | |

| Boiling Point | 480.8±14.0 °C (predicted) | |

| LogP (Octanol-Water) | 8.47 | |

| PSA (Polar Surface Area) | 52.6 Ų |

The high logP value indicates strong hydrophobicity, aligning with its role in nonpolar matrices like lubricants. The polar surface area, derived from ester functionalities, facilitates mild interactions with wax crystals.

Synthesis and Industrial Production

Catalytic Esterification

The primary synthesis route involves reacting fumaric acid with dodecyl alcohol under acidic catalysis. A patented method (US3078302A) utilizes hydrogen halides (e.g., HCl) to directly isomerize maleic anhydride intermediates into fumarates without isolating maleate esters . This one-step process eliminates color impurities common in traditional methods, yielding ≥95% purity .

Reaction Conditions:

-

Catalyst: Hydrogen halide (0.5–2.0 wt%)

-

Temperature: 110–140°C

-

Pressure: Reduced (to maintain reflux)

Industrial Optimization

Scaled production employs continuous reactors with toluene as an azeotropic solvent to remove water via Dean-Stark traps. Post-synthesis, recrystallization from acetone achieves pharmaceutical-grade purity.

Applications in Industrial and Scientific Contexts

Lubricant Additives

As a pour point depressant, didodecyl fumarate disrupts paraffin crystallization in oils. Studies demonstrate a 15–20°C reduction in pour point for mineral oils doped at 0.1–1.0 wt% . Its mechanism involves adsorbing onto wax nuclei, inhibiting crystal growth and maintaining low-temperature flow .

Table 2: Performance Comparison of Dialkyl Fumarates

| Compound | Alkyl Chain Length | Pour Point Reduction (°C) | Solubility in Oil |

|---|---|---|---|

| Didodecyl Fumarate | C12 | 15–20 | High |

| Ditetradecyl Fumarate | C14 | 12–18 | Moderate |

| Dihexadecyl Fumarate | C16 | 10–15 | Low |

The C12 chain optimizes solubility and efficacy, outperforming longer-chain analogs.

Polymer Chemistry

Didodecyl fumarate copolymerizes with vinyl monomers (e.g., styrene, acrylates) to form resins with enhanced UV stability. These polymers are used in food packaging films, leveraging their transparency and oxidative resistance .

Biomedical Research

Preliminary studies suggest fumarate-based polymers, including didodecyl fumarate, form nanoparticles for drug delivery. Their biodegradability and low cytotoxicity are under investigation .

Comparative Analysis with Analogous Esters

Structural Influence on Performance

Shorter alkyl chains (e.g., dimethyl fumarate) enhance bioavailability but reduce thermal stability. Didodecyl fumarate’s C12 chains balance solubility and melting point (35–40°C), making it ideal for high-temperature applications .

Economic and Environmental Impact

Production costs are 20–30% lower than ditetradecyl analogs due to streamlined synthesis. Biodegradability studies are lacking, warranting further environmental assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume